molecular formula C17H16N2O4S2 B2608357 Ethyl 3-{[(pyridin-2-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932354-64-8

Ethyl 3-{[(pyridin-2-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No. B2608357
M. Wt: 376.45
InChI Key: DYYIMOFSOMVUMH-UHFFFAOYSA-N
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Description

Ethyl 3-{[(pyridin-2-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate, commonly known as EPTC, is a pre-emergent herbicide that has been widely used to control grass weeds in various crops. EPTC belongs to the thiocarbamate family of herbicides and has been found to be effective against a wide range of grassy weeds, including annual bluegrass, crabgrass, and foxtail.

Mechanism Of Action

EPTC works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is essential for the biosynthesis of fatty acids in plants. By disrupting this process, EPTC prevents the growth and development of grassy weeds.

Biochemical And Physiological Effects

EPTC has been shown to have a number of biochemical and physiological effects on plants, including the inhibition of fatty acid synthesis, the disruption of cell membrane integrity, and the induction of oxidative stress. These effects can lead to the death of the plant and the control of grassy weeds.

Advantages And Limitations For Lab Experiments

One advantage of using EPTC in lab experiments is its effectiveness against a wide range of grassy weeds. However, EPTC can also have negative effects on non-target plants and wildlife, and its use is regulated by various government agencies. In addition, EPTC can be toxic to humans and animals if ingested or inhaled, and proper safety precautions should be taken when handling the chemical.

Future Directions

Future research on EPTC could focus on its potential as an antifungal agent and as a treatment for certain types of cancer. In addition, new synthesis methods could be developed to improve the efficiency and sustainability of EPTC production. Research could also be conducted on the environmental impact of EPTC and its potential to contaminate soil and water sources.
Conclusion:
EPTC is a pre-emergent herbicide that has been widely used to control grassy weeds in various crops. Its mechanism of action involves the inhibition of fatty acid synthesis in plants, leading to the control of grassy weeds. While EPTC has been effective in agricultural settings, its use is regulated due to its potential negative effects on non-target plants and wildlife. Future research on EPTC could focus on its potential as an antifungal agent and as a treatment for certain types of cancer, as well as on its environmental impact and sustainability.

Synthesis Methods

EPTC can be synthesized through several methods, including the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with pyridine-2-carboxaldehyde and sulfonyl chloride in the presence of a base. The resulting intermediate can then be treated with ethyl alcohol to produce EPTC.

Scientific Research Applications

EPTC has been widely used in agricultural settings to control grassy weeds in various crops, including corn, soybeans, and wheat. In addition to its use as a herbicide, EPTC has also been studied for its potential as an antifungal agent and as a treatment for certain types of cancer.

properties

IUPAC Name

ethyl 3-(pyridin-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-2-23-17(20)15-16(13-8-3-4-9-14(13)24-15)25(21,22)19-11-12-7-5-6-10-18-12/h3-10,19H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYIMOFSOMVUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[(pyridin-2-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

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